Angiotensin IV

Descripción general

Descripción

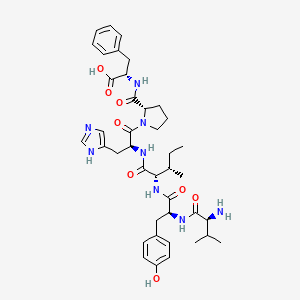

Angiotensin IV is a bioactive peptide in the renin-angiotensin system, formed after the proteolytic degradation of angiotensin II. It is composed of six amino acids: valine, tyrosine, isoleucine, histidine, proline, and phenylalanine. This compound has been studied for its role in various physiological processes, including blood pressure regulation, cognitive function, and renal function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Angiotensin IV can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

Deprotection: Removal of the protecting group from the amino acid’s amino group.

Coupling: Activation and addition of the next amino acid.

Cleavage: Removal of the peptide from the resin and deprotection of side chains.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Análisis De Reacciones Químicas

Enzymatic Degradation Pathways

Angiotensin IV is metabolized through enzymatic cascades involving aminopeptidases and metalloproteases:

Key Enzymes and Reactions

-

Degradation kinetics : Ang IV has a short extracellular half-life (<10 minutes) due to rapid APN/DAP-mediated cleavage .

-

Intracellular stability : Ang IV persists intracellularly, suggesting compartmentalized metabolic regulation .

Synthetic Modifications and Stability Enhancements

Structural modifications to Ang IV aim to improve metabolic stability while retaining bioactivity:

N-Terminal Modifications

-

Reduced peptide bonds : Substituting Val¹-Tyr² amide bond with CH₂-NH (e.g., Nle¹-Ang IV) increases resistance to proteolysis (Ki = 1.7 nM vs. 62 nM for native Ang IV) .

-

Hydrophobic substitutions : Norleucine (Nle) at position 1 enhances AT4 receptor binding affinity (Ki = 7.6 nM ) .

C-Terminal Modifications

| Modification | Example Compound | Binding Affinity (Ki) | Metabolic Stability |

|---|---|---|---|

| Macrocyclization (γ-turn) | AL-40 (compound 12) | 1.7 nM | >24 hours |

| β-Amino acid substitution | AL-11 (compound 11) | 7.6 nM | >12 hours |

| Truncation (Phe⁶ deletion) | Des-Phe⁶ Ang IV | 60 nM | <30 minutes |

-

Key finding : Modifications to the C-terminal His-Pro-Phe region are well-tolerated, while N-terminal alterations require precise stereochemistry .

Critical Residues for Bioactivity

-

Val¹ : Hydrophobic side chain (e.g., norleucine) optimizes AT4 receptor binding .

-

Tyr² : Aromatic side chain with free hydroxyl group essential for hydrogen bonding .

-

Ile³ : Hydrophobic residue required for maintaining peptide conformation .

Conformational Constraints

-

Macrocyclic analogs : Disulfide-bridged compounds (e.g., compound 15) adopt γ-turn conformations, enhancing IRAP inhibition (Ki = 26 nM ) .

-

Electronic effects : QM/MM simulations show Ang IV’s bidentate Zn²⁺ coordination in IRAP raises the energy barrier for hydrolysis, explaining its resistance to degradation .

Competitive Inhibition Mechanisms

Ang IV inhibits IRAP by mimicking transition-state intermediates:

| Parameter | Oxytocin (Substrate) | Ang IV (Inhibitor) |

|---|---|---|

| Catalytic Zn²⁺ coordination | Monodentate | Bidentate |

| Energy barrier (TI formation) | 12.3 kcal/mol | 18.7 kcal/mol |

| Peptide cleavage rate | Fast | Negligible |

-

Mechanistic insight : Ang IV’s spodium bond with Zn²⁺ distorts the active site, preventing hydrolysis .

Key Research Findings

-

Metabolic vulnerability : The Val¹-Tyr² peptide bond is the primary site of enzymatic cleavage .

-

Stabilization strategies : Reduced bonds or β-amino acids improve half-life by >10-fold .

-

Conformational mimicry : Macrocyclic analogs (e.g., compound 22) achieve Ki = 23 nM by replicating bioactive γ-turns .

This synthesis of enzymatic, synthetic, and structural data underscores this compound’s unique reactivity profile and informs the design of peptidomimetics for therapeutic applications in cognitive disorders and diabetes.

Aplicaciones Científicas De Investigación

Angiotensin IV has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cognitive function, memory enhancement, and neuroprotection.

Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, diabetic nephropathy, and cognitive disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mecanismo De Acción

Angiotensin IV exerts its effects primarily through binding to the insulin-regulated aminopeptidase receptor. This interaction inhibits the enzyme’s activity, leading to increased levels of endogenous peptides that enhance cognitive function and memory. Additionally, this compound influences blood pressure regulation by modulating the renin-angiotensin system .

Comparación Con Compuestos Similares

Angiotensin II: A precursor to angiotensin IV, involved in vasoconstriction and blood pressure regulation.

Angiotensin III: Another peptide in the renin-angiotensin system, with similar but distinct physiological effects.

LVV-hemorphin-7: A peptide with structural similarities to this compound, known for its cognitive-enhancing properties.

Uniqueness: this compound is unique due to its specific binding to the insulin-regulated aminopeptidase receptor, which distinguishes it from other angiotensin peptides. This unique interaction underlies its potential therapeutic applications in cognitive enhancement and neuroprotection .

Actividad Biológica

Angiotensin IV (Ang IV), a hexapeptide derived from angiotensin II (Ang II), has garnered attention for its diverse biological activities, particularly in the cardiovascular and neurological systems. This article delves into the mechanisms of action, physiological effects, and therapeutic potential of Ang IV, drawing from recent research findings and case studies.

Ang IV primarily exerts its effects through specific receptors, notably the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP). This receptor is widely distributed in various tissues, including the brain and cardiovascular system. The binding of Ang IV to AT4 receptors inhibits aminopeptidase activity, influencing several physiological processes such as cognition and vascular function .

2.1 Cognitive Enhancement

Ang IV has been shown to enhance memory consolidation and cognitive function in animal models. For instance, studies have demonstrated that Ang IV administration significantly improves performance in object recognition tasks in mice, indicating its role in learning and memory . The underlying mechanism appears to involve modulation of neurotransmitter systems, although the exact pathways remain to be fully elucidated.

2.2 Cardiovascular Implications

Ang IV exhibits mixed effects on cardiovascular function. Research indicates that it can act as a vasodilator, counteracting the vasoconstrictive effects of Ang II. In isolated rabbit heart studies, Ang IV was found to reduce left ventricular pressure generation while increasing sensitivity to volume changes, suggesting a complex role in cardiac dynamics . Additionally, chronic administration of Ang IV has been associated with improved endothelial function and increased nitric oxide (NO) bioavailability, which may contribute to its protective cardiovascular effects .

3.1 Chronic Administration Studies

A notable study involving transgenic mice chronically expressing Ang IV revealed that elevated levels of this peptide could induce hypertension; however, treatment with Ang II AT1 receptor antagonists normalized blood pressure levels despite the increased Ang IV concentrations . This finding underscores the potential for Ang IV to modulate blood pressure through interactions with other angiotensin pathways.

3.2 Vascular Function Improvement

In experiments with ApoE−/− mice fed a high-fat diet, chronic Ang IV treatment demonstrated significant vasoprotective effects. These effects were attributed to enhanced NO production and improved endothelial function, highlighting the peptide's potential role in vascular repair mechanisms .

4. Data Summary

5. Conclusion

This compound is a multifaceted peptide with significant biological activity impacting both cognitive functions and cardiovascular health. Its ability to enhance learning and memory while also providing protective cardiovascular effects positions it as a potential therapeutic target for conditions such as hypertension and cognitive decline. Further research is warranted to fully elucidate its mechanisms and explore its clinical applications.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBGWDDCOJYQGY-KOQODJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347717 | |

| Record name | Angiotensin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23025-68-5, 12676-15-2 | |

| Record name | Angiotensin II, des-asp(1)-des-arg(2)-ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.